Substitution Pattern Divergence from HsClpP-Targeting Analogs
The target compound features a 3-(piperidin-4-yl) substitution pattern, which is distinct from the 5-(piperidin-4-yl) analogs recently reported as HsClpP agonists. In the 5-substituted series, compound SL44 (5-(piperidin-4-yl)-1,2,4-oxadiazole derivative) exhibited HsClpP agonism with an EC50 of 1.30 μM and inhibited HCCLM3 cell proliferation with an IC50 of 3.1 μM [1]. This 21.4-fold improvement over the hit compound underscores the critical role of the substitution position. The 3-substituted pattern of the target compound directs SAR exploration toward a different biological space, such as FXR antagonism or 11β-HSD1 inhibition [2][3], making it an essential comparator for projects targeting these distinct pathways.
| Evidence Dimension | Substitution position on oxadiazole ring |
|---|---|
| Target Compound Data | 3-(piperidin-4-yl) |
| Comparator Or Baseline | 5-(piperidin-4-yl) analog (SL44) |
| Quantified Difference | 21.4-fold increase in HsClpP agonism for 5-substituted analog over hit compound; divergent target profile |
| Conditions | HsClpP α-casein hydrolysis assay; HCCLM3 cell proliferation assay |
Why This Matters
The distinct substitution pattern provides a direct route to explore biological targets (e.g., FXR, 11β-HSD1) that are not accessible with 5-substituted analogs.
- [1] Liu, S.; et al. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. J. Med. Chem. 2024, 67(13), 10622–10642. View Source
- [2] Finamore, C.; Fes, D.; et al. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules 2023, 28(6), 2840. View Source
- [3] Xia, G.; You, X.; Liu, L.; et al. Design, synthesis and SAR of piperidyl-oxadiazoles as 11β-hydroxysteroid dehydrogenase 1 inhibitors. Eur. J. Med. Chem. 2013, 62, 1–10. View Source
